4-(Trifluoromethyl)anisole
Overview
Description
4-(Trifluoromethyl)anisole, also known as 1-methoxy-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H7F3O. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, along with a methoxy group (-OCH3) at the para position. It is a colorless liquid with a pungent odor and is soluble in various organic solvents .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)anisole can be achieved through several methods. One common synthetic route involves the trifluoromethylation of anisole. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(Trifluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the methoxy group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated anisoles.
Scientific Research Applications
4-(Trifluoromethyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is used in biochemical research to study the effects of fluorinated groups on biological systems. It serves as a model compound for understanding the behavior of fluorinated drugs and biomolecules.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and bioactivity
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to biological targets. This group can participate in hydrogen bonding, dipole interactions, and hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)anisole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)aniline: This compound has an amino group (-NH2) instead of a methoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethoxy)anisole: This compound has a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group. It is used in medicinal chemistry for its unique electronic properties.
4-Methoxybenzotrifluoride: This compound has a similar structure but lacks the trifluoromethyl group. .
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
Record name | 4-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-52-8 | |
Record name | 4-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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